molecular formula C16H17BrFN3O B3979049 1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide

1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide

Cat. No.: B3979049
M. Wt: 366.23 g/mol
InChI Key: HCWODXFLSWVGOU-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide is a chemical compound with a complex structure that includes a benzimidazole core, a fluorophenoxyethyl group, and a hydrobromide salt

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O.BrH/c1-19-14-4-2-3-5-15(14)20(16(19)18)10-11-21-13-8-6-12(17)7-9-13;/h2-9,18H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWODXFLSWVGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the fluorophenoxyethyl group. The final step involves the formation of the hydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide can be compared with other similar compounds, such as:

  • 1-[2-(4-fluorophenoxy)ethyl]piperazine
  • 1-[2-(4-fluorophenoxy)ethyl]-4-phenoxypiperidine hydrochloride These compounds share structural similarities but may differ in their chemical properties and applications. The unique combination of the benzimidazole core and the fluorophenoxyethyl group in this compound contributes to its distinct characteristics and potential uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide
Reactant of Route 2
Reactant of Route 2
1-[2-(4-fluorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide

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